Ethyl-i-pentenylether
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Overview
Description
1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of an ethoxy group attached to a butene backbone, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-methylbut-1-ene often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxy-3-methylbut-1-ene involves its interaction with specific molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced products. The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
1-Ethoxy-3-methylbut-2-ene: Similar in structure but differs in the position of the double bond.
3-Methyl-1-butene: Lacks the ethoxy group, making it less reactive in certain reactions.
1-Butene: A simpler alkene without the methyl and ethoxy substituents.
Uniqueness: 1-Ethoxy-3-methylbut-1-ene is unique due to the presence of both an ethoxy group and a methyl group on the butene backbone. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
KLKHJTPIDMZMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(C)C |
Origin of Product |
United States |
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